molecular formula C7H8N2O2S B1444084 1-(Thiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1341788-19-9

1-(Thiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1444084
CAS No.: 1341788-19-9
M. Wt: 184.22 g/mol
InChI Key: LCXRABVQRRDYKS-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)azetidine-3-carboxylic acid is a compound that combines the structural features of thiazole and azetidine rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, known for its presence in various biologically active molecules. Azetidine, on the other hand, is a four-membered nitrogen-containing ring that is often found in pharmaceutical compounds due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(Thiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant properties of the compound, making it useful in mitigating oxidative damage in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory ones, leading to a reduction in inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as transcription factors, and alter their activity . This binding can lead to changes in gene expression, either by activating or inhibiting the transcription of target genes. Additionally, the compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites. For instance, it can increase the production of glutathione, a key antioxidant, thereby enhancing the cell’s ability to combat oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it can exert its effects, such as sites of inflammation or oxidative stress. The compound’s distribution is influenced by its affinity for certain cellular compartments, which can affect its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it can interact with various enzymes and proteins . It may also localize to the nucleus, where it can influence gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its functional specificity.

Preparation Methods

The synthesis of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated carboxylic acid derivative. The thiazole ring is then introduced via a condensation reaction involving a thioamide and an α-haloketone .

Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-(Thiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thiazole ring to a thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiazol-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Thiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both thiazole and azetidine rings, which imparts a unique set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-9(4-5)7-8-1-2-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXRABVQRRDYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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